Imidocarb dipropionate

Vue d'ensemble

Description

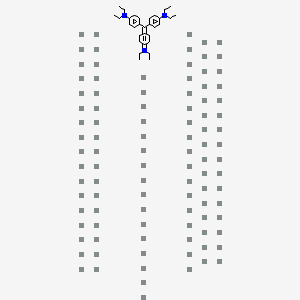

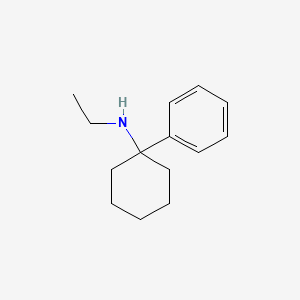

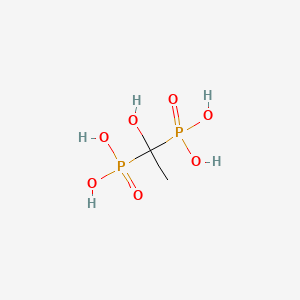

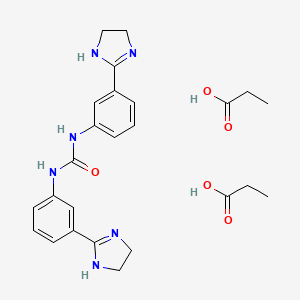

Imidocarb dipropionate is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infections caused by protozoa . It is chemically described as N,N’-bis [3- (4,5-dihydro-1 H -imidazol-2-yl)-phenyl]urea dipropionate and has a molecular weight of 496.6 .

Molecular Structure Analysis

The molecular formula of Imidocarb dipropionate is C25H32N6O5 . It belongs to the class of organic compounds known as n-phenylureas, which are compounds containing a N-phenylurea moiety, structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .

Chemical Reactions Analysis

Imidocarb dipropionate has been studied for its stability under various conditions. For instance, it has been found to degrade under acid, alkaline, and oxidative stress conditions .

Physical And Chemical Properties Analysis

Imidocarb dipropionate has a water solubility of 0.138 mg/mL . It has a logP of 2.16 according to ALOGPS and 1.23 according to Chemaxon . The compound has a pKa (Strongest Acidic) of -5.3 and a pKa (Strongest Basic) of 15 .

Applications De Recherche Scientifique

Veterinary Medicine: Treatment of Babesiosis

Imidocarb dipropionate is widely used in veterinary medicine as an antiprotozoal agent. It is particularly effective for the treatment of Babesia infections, commonly known as babesiosis, in animals. Babesiosis is a malaria-like parasitic disease caused by infection with Babesia, a genus of Apicomplexa. Imidocarb dipropionate works by interfering with the parasites’ nucleic acid metabolism, leading to their elimination from the host animal .

Chemoprophylaxis in Cattle

A preventive strategic control program involving imidocarb dipropionate can be used to prevent cattle tick fever. This method, known as chemoprophylaxis, involves administering imidocarb dipropionate to weaned dairy heifers to protect them against Rhipicephalus microplus ticks and the agents they carry that cause tick fever .

Anaplasmosis Treatment

Imidocarb dipropionate is also used to treat anaplasmosis, a worldwide hemolytic disease in cattle caused by the gram-negative obligatory intracellular bacterium Anaplasma phagocytophilium. The drug’s action mechanism helps in controlling this bacterial infection by affecting the parasite’s survival within the host’s red blood cells .

Canine Infection Treatment

In canine medicine, imidocarb dipropionate has been used to treat dogs naturally infected with Babesia microti-like organism (Bml). It is administered subcutaneously and has shown efficacy in clearing the infection when given in appropriate dosages .

Mécanisme D'action

Target of Action

Imidocarb dipropionate is primarily used as an antiprotozoal agent in veterinary medicine for the treatment of infections with Babesia and other parasites . The primary targets of Imidocarb dipropionate are these parasites, particularly those that depend on host glucose for aerobic glycolysis .

Mode of Action

It appears that imidocarb dipropionate acts directly on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . It has been proposed that Imidocarb dipropionate interferes with the production and/or utilization of polyamines , or prevents the entry of inositol into the erythrocyte containing the parasite .

Biochemical Pathways

The antiprotozoan activity of Imidocarb dipropionate is derived from the carbanilide acting on the glycolysis of the parasite . This action results in hypoglycemia in the host, affecting parasites like Babesia and trypanosomes that depend on host glucose for aerobic glycolysis . There is also a selective blocking effect on the replication of the quinetoplastic DNA of the parasite .

Pharmacokinetics

Pharmacokinetic studies have shown that Imidocarb dipropionate has a long duration of activity, a result of it binding to plasma and tissue protein . Imidocarb dipropionate is poorly absorbed when administered orally . Studies have demonstrated that kidney and liver are the target organs, with Imidocarb dipropionate having the greatest affinity for the kidney in rats and the liver in dogs . Imidocarb dipropionate is slowly excreted, with less than half the dose excreted by 10 days post-dosing . The main route of excretion is via the urine .

Result of Action

The result of Imidocarb dipropionate’s action is the alteration in the number and size of nuclei and changes in the morphology (vacuolation) of the cytoplasm of the parasite . This leads to the death of the parasite and the subsequent control of the infection.

Action Environment

The action of Imidocarb dipropionate can be influenced by environmental factors. For example, studies have shown that Imidocarb dipropionate can pass the placental barrier . Also, detectable amounts of Imidocarb dipropionate were found in all major tissues up to four weeks after intramuscular injection . These findings suggest that the distribution and action of Imidocarb dipropionate can be influenced by the physiological environment of the host animal.

Safety and Hazards

Imidocarb dipropionate is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also advised not to eat, drink or smoke when using this product .

Propriétés

IUPAC Name |

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O.2C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGQXWSHYUHHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046604 | |

| Record name | Imidocarb dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidocarb dipropionate | |

CAS RN |

55750-06-6 | |

| Record name | Imidocarb dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidocarb dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea) dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDOCARB DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSM1M03SHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

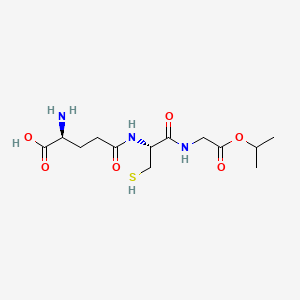

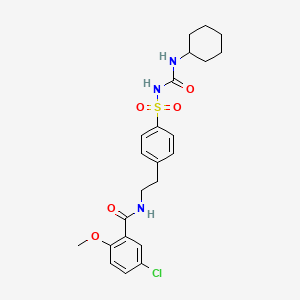

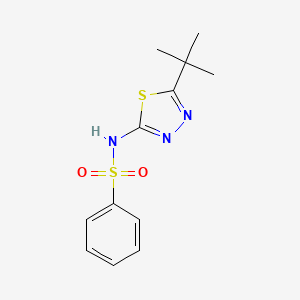

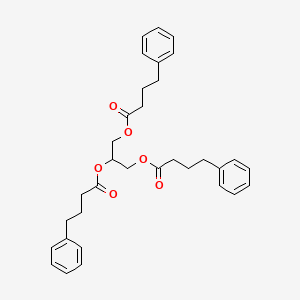

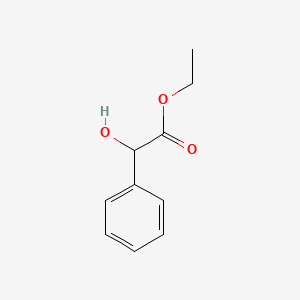

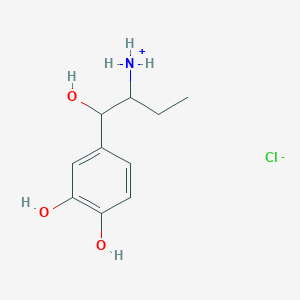

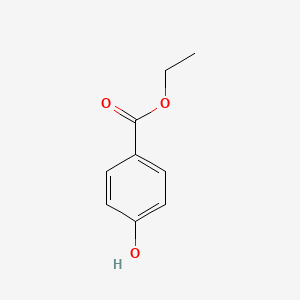

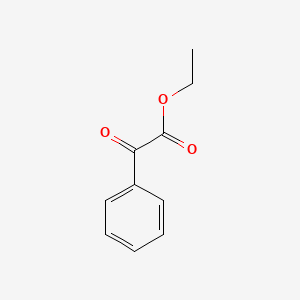

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.